molecular formula C14H16F2N2O3S B2535102 N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-difluorobenzenesulfonamide CAS No. 941872-37-3

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-difluorobenzenesulfonamide

Cat. No. B2535102
CAS RN: 941872-37-3
M. Wt: 330.35
InChI Key: HDWGDMDSHIBLHT-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-difluorobenzenesulfonamide, also known as DF2156A, is a fluorinated sulfonamide compound with potential therapeutic applications in cancer treatment. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Biomass Conversion and Polymer Synthesis

Research in the area of plant biomass conversion into valuable chemicals has highlighted the importance of furan derivatives, including furan-based compounds like 5-Hydroxymethylfurfural (HMF) and its derivatives. These compounds serve as platform chemicals for producing a wide range of monomers and polymers, offering sustainable alternatives to non-renewable hydrocarbon sources. The synthesis and application of such furan derivatives in creating new generation polymers and functional materials signify a significant shift towards green chemistry and materials science. This research underscores the potential of furan derivatives in replacing conventional petrochemicals in various industrial applications, thereby contributing to the development of environmentally friendly materials and fuels (Chernyshev, Kravchenko, & Ananikov, 2017).

Biofuel Development

The exploration of furan-based compounds extends to the domain of biofuels, where 2,5-Dimethylfuran (DMF) has been identified as a promising biofuel for spark ignition engines. DMF, derived from renewable lignocellulosic biomass, offers an eco-friendly alternative to traditional fossil fuels. It exhibits advantageous properties such as high energy density and environmental benefits. Comprehensive reviews and analyses have been conducted on DMF's synthesis, its spray and flame characteristics, and its performance in comparison to conventional fuels like gasoline and ethanol. These studies highlight DMF's potential in reducing the reliance on fossil fuels and mitigating the environmental impacts of transportation, positioning it as a viable candidate for future energy solutions (Hoang, Nižetić, & Ölçer, 2021).

Environmental and Health Safety Studies

Concerns regarding the environmental and health impacts of various chemicals have led to investigations into their occurrence, fate, and toxicity. Novel brominated flame retardants, including certain furan derivatives, have been scrutinized for their presence in indoor air, dust, consumer goods, and food. These studies aim to understand the environmental persistence and potential health risks associated with these compounds. The findings contribute to the formulation of safer chemical regulations and the development of less hazardous alternatives for industrial and consumer applications (Zuiderveen, Slootweg, & de Boer, 2020).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O3S/c1-18(2)12(13-4-3-7-21-13)9-17-22(19,20)14-6-5-10(15)8-11(14)16/h3-8,12,17H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWGDMDSHIBLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=C(C=C(C=C1)F)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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